molecular formula C25H19FN6O5S B2465443 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE CAS No. 902594-46-1

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE

Cat. No.: B2465443
CAS No.: 902594-46-1
M. Wt: 534.52
InChI Key: UOWQLTLSORHTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a nitrophenyl group, and a fluorophenylacetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of 1,2,4-triazoloquinazolines , which have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . .

Mode of Action

Compounds with similar structures have been reported to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .

Biochemical Pathways

Based on the reported pharmacological activities of similar compounds , it can be inferred that this compound may affect multiple biochemical pathways related to its pharmacological activities.

Pharmacokinetics

The compound’s molecular weight is 496539 Da , which is within the range generally considered favorable for oral bioavailability. The compound’s vapor pressure is 9.55 x 10-11 mPa at 25°C , suggesting that it is relatively non-volatile. These properties may influence the compound’s absorption, distribution, metabolism, and excretion, but further studies are needed to confirm this.

Result of Action

Based on the reported pharmacological activities of similar compounds , it can be inferred that this compound may have potential therapeutic effects in various conditions such as cancer, microbial infections, inflammation, oxidative stress, viral infections, and tuberculosis.

Preparation Methods

The synthesis of 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the triazoloquinazoline core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline ring system.

    Introduction of the nitrophenyl group: The nitrophenyl group is introduced through a nitration reaction, which involves the use of nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Attachment of the fluorophenylacetamide moiety: This step involves the reaction of the intermediate compound with 2-fluorophenylacetic acid or its derivatives under appropriate conditions to form the final product.

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety, where the fluorine atom can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of other complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Comparison with Similar Compounds

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN6O5S/c1-36-20-11-16-19(12-21(20)37-2)28-25(38-13-22(33)27-18-6-4-3-5-17(18)26)31-24(16)29-23(30-31)14-7-9-15(10-8-14)32(34)35/h3-12H,13H2,1-2H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWQLTLSORHTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NC4=CC=CC=C4F)C5=CC=C(C=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.